N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-11-10-21-8-6-13(7-9-21)19-17(22)16-12-18-14-4-2-3-5-15(14)20-16/h2-5,12-13H,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPYPAWDWSVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-[1-(2-Methoxyethyl)piperidin-4-yl]quinoxaline-2-carboxamide
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Quinoxaline-2-carboxylic acid derivatives (carboxamide precursor)
- 1-(2-Methoxyethyl)piperidin-4-amine (nucleophilic amine partner)
Coupling these fragments via amide bond formation constitutes the most straightforward synthetic approach. Alternative strategies involve sequential functionalization of a preassembled quinoxaline-piperidine scaffold.
Fragment Synthesis: Quinoxaline-2-carboxylic Acid Derivatives
Quinoxaline-2-carboxylic acid is typically prepared via:
Condensation of o-Phenylenediamine with Diethyl Oxalate
Reaction of o-phenylenediamine with diethyl oxalate in acidic conditions yields quinoxaline-2,3-dione, which is subsequently hydrolyzed to the carboxylic acid using NaOH (1–2 M, 80°C, 6–8 h). Modifications include:
- Halogenation : Introducing substituents at positions 6 or 7 via electrophilic substitution (e.g., Cl, Br).
- N-Oxidation : Generating quinoxaline-1,4-di-N-oxide derivatives using H₂O₂/CF₃COOH.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Quinoxaline-2,3-dione | EtOH, H₂SO₄, reflux, 4 h | 78–85 |
| Hydrolysis to acid | NaOH (2 M), 80°C, 6 h | 92 |
Alternative Pathway via Friedländer Annulation
Condensation of 2-aminobenzaldehyde derivatives with α-keto esters under acidic conditions provides substituted quinoxaline-2-carboxylates. This method allows greater flexibility in introducing electron-withdrawing groups.
Synthesis of 1-(2-Methoxyethyl)piperidin-4-amine
The amine fragment is synthesized through a three-step sequence:
Nucleophilic Substitution on Piperidine
Reaction of piperidin-4-one with 2-methoxyethyl chloride in the presence of NaHCO₃ (DMF, 60°C, 12 h) yields 1-(2-methoxyethyl)piperidin-4-one. Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the ketone to the corresponding amine.
Optimization Notes :
Amide Coupling Strategies
Coupling quinoxaline-2-carboxylic acid with 1-(2-methoxyethyl)piperidin-4-amine employs standard peptide synthesis protocols:
Carbodiimide-Mediated Coupling
Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C, followed by amine addition (24 h, RT).
Representative Conditions :
| Reagent | Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | 1.2 | 25 | 24 | 67 |
| DCC/DMAP | 1.5 | 0 → 25 | 18 | 72 |
Schlenk Techniques for Air-Sensitive Intermediates
Use of anhydrous DMF under N₂ atmosphere improves yields (78–82%) when handling moisture-sensitive quinoxaline acyl chlorides.
Reaction Optimization and Mechanistic Insights
Characterization and Analytical Data
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The 1-(2-methoxyethyl)piperidin-4-yl group distinguishes this compound from analogs with alternative piperidine substitutions. Key comparisons include:
The 2-methoxyethyl group introduces an ether oxygen, which likely improves aqueous solubility compared to methyl or ethyl analogs, while maintaining moderate lipophilicity for membrane penetration .
Quinoxaline Core Modifications
The quinoxaline-2-carboxamide moiety is shared with other derivatives, but substitutions on the quinoxaline ring or adjacent functional groups influence activity:
The target compound retains the 2-carboxamide group, which is critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). However, its piperidine substitution may confer selectivity over other quinoxaline derivatives .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide is a synthetic organic compound with a quinoxaline core and a piperidine moiety. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 314.4 g/mol
- CAS Number : 1421497-18-8
The compound's structure includes a quinoxaline ring, which is known for its diverse biological activities, and a piperidine ring that may enhance binding affinity to biological targets.
This compound exerts its biological effects through interactions with specific molecular targets. The quinoxaline portion is implicated in the modulation of various enzymes and receptors, potentially influencing pathways related to neuropharmacology and oncology. The piperidine moiety enhances the compound's ability to bind to these targets, increasing its efficacy .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of quinoxaline compounds exhibit significant antidepressant and anxiolytic activities. For instance, studies on related compounds have shown promising results in preclinical models:
- Study Design : Behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) were employed to evaluate antidepressant effects.
- Results : Low doses (0.25–1 mg/kg) demonstrated antidepressant-like effects in rodent models, indicating potential for treating mood disorders .
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The following findings highlight the potential of this compound:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Some derivatives exhibited IC values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| 5a | MCF-7 | 0.01 ± 0.001 | High |
| 5b | NCI-H460 | 0.06 ± 0.008 | High |
| Control | WI 38 | >100 | Non-cytotoxic |
Antimicrobial Activity
Quinoxaline derivatives also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound could be effective against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies
- Antidepressant Activity in Rodent Models :
- Cytotoxicity Against Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
